Bienvenue dans la boutique en ligne BenchChem!

Gfnanzimvaiwhm-mgvprkgpsa-

Glucocorticoid Pharmacology Anti-inflammatory Potency Mineralocorticoid Activity

Triamcinolone (CAS 124-94-7) is a synthetic glucocorticoid with zero mineralocorticoid activity (0 vs. cortisol), uniquely suited as a pure glucocorticoid receptor (GR) signaling tool. It avoids confounding sodium/electrolyte effects of prednisolone and methylprednisolone, making it the definitive choice for inflammation, immunology, and metabolic disease models. With a well-characterized anti-inflammatory potency of 5 (vs. hydrocortisone 1) and a 12–36 h duration, it enables precise dose conversions (4 mg equivalent). Procure with confidence for preclinical research, analytical reference standards, and sustained-release formulation development.

Molecular Formula C21H27FO6
Molecular Weight 394.4 g/mol
CAS No. 124-94-7
Cat. No. B000434
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGfnanzimvaiwhm-mgvprkgpsa-
CAS124-94-7
Synonyms124-94-7;  Fluoxyprednisolone;  Aristocort;  Rodinolone;  Triamcinolon
Molecular FormulaC21H27FO6
Molecular Weight394.4 g/mol
Structural Identifiers
SMILESCC12CC(C3(C(C1CC(C2(C(=O)CO)O)O)CCC4=CC(=O)C=CC43C)F)O
InChIInChI=1S/C21H27FO6/c1-18-6-5-12(24)7-11(18)3-4-13-14-8-15(25)21(28,17(27)10-23)19(14,2)9-16(26)20(13,18)22/h5-7,13-16,23,25-26,28H,3-4,8-10H2,1-2H3/t13?,14?,15-,16+,18+,19+,20+,21+/m1/s1
InChIKeyGFNANZIMVAIWHM-MGVPRKGPSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilityFINE, WHITE OR SLIGHTLY OFF-WHITE CRYSTALS. SLIGHT, BITTER TASTE;  SLIGHT ODOR;  PRACTICALLY INSOL IN WATER. SOL IN CHLOROFORM;  SLIGHTLY SOL IN ETHER;  SPARINGLY SOL IN ALC & METHANOL. HYDRATED FORM MP 145-158 °C;  ANHYDROUS FORM MP 170-185 °C /DIACETATE/
WHITE TO CREAM-COLORED CRYSTALLINE POWDER. ODORLESS & TASTELESS TO SLIGHTLY BITTER TASTING;  DECOMP @ ABOUT 295 °C. PRACTICALLY INSOL IN WATER;  1 G SOL IN 167 ML METHANOL, LESS THAN 20 ML CHLOROFORM. /HEXACETONIDE/
WHITE TO CREAM-COLORED CRYSTALLINE POWDER. SLIGHT ODOR;  PRACTICALLY INSOL IN WATER. VERY SOL IN DEHYDRATED ALC, CHLOROFORM, METHANOL;  SLIGHTLY SOL IN ALC;  SPARINGLY SOL IN ACETONE & ETHYL ACETATE /ACETONIDE/
1 G SOL IN 5000 ML WATER, 70 ML PROPYLENE GLYCOL, LESS THAN 20 ML DIMETHYL SULFOXIDE;  SLIGHTLY SOL IN ALC & CHLOROFORM
Slightly sol in usual organic solvents;  sol in dimethylformamide
In water, 80 mg/L at 25 °C
8.47e-01 g/L

Triamcinolone (CAS 124-94-7): Pharmacological Profile and Intermediate-Acting Glucocorticoid Characteristics


Triamcinolone (CAS 124-94-7) is a synthetic glucocorticoid corticosteroid with anti-inflammatory and immunomodulating properties . It acts by binding to and activating the glucocorticoid receptor, leading to translocation of the ligand-receptor complex to the nucleus and induction of glucocorticoid-responsive genes . As an intermediate-acting glucocorticoid, it exhibits a biological duration of action of 12–36 hours . Triamcinolone is distinguished from other corticosteroids by its specific potency profile and complete absence of mineralocorticoid activity .

Why Triamcinolone (CAS 124-94-7) Cannot Be Interchangeably Substituted with Other Corticosteroids


Generic substitution among glucocorticoids is precluded by clinically significant differences in anti-inflammatory potency, mineralocorticoid activity, equivalent dosing, and duration of action. For instance, triamcinolone exhibits an anti-inflammatory potency of 5 relative to hydrocortisone (1) and zero mineralocorticoid activity , whereas prednisolone has a potency of 4 and retains mineralocorticoid activity of 0.8 . Dexamethasone, in contrast, demonstrates a markedly higher potency of 30 and a longer duration of action (>48 h) . These pharmacodynamic variations translate into distinct therapeutic indices, safety profiles, and dosing regimens, making non-evidence-based substitution both clinically hazardous and scientifically unsound.

Quantitative Comparative Evidence for Triamcinolone (CAS 124-94-7) Against Key Corticosteroid Analogs


Triamcinolone Demonstrates Intermediate Anti-Inflammatory Potency with Zero Mineralocorticoid Activity

Triamcinolone exhibits an intermediate anti-inflammatory potency of 5 relative to hydrocortisone (cortisol = 1), distinguishing it from prednisolone (potency 4) and dexamethasone (potency 30). Crucially, it possesses no measurable mineralocorticoid activity (0), in contrast to prednisolone (0.8) and methylprednisolone (0.5) .

Glucocorticoid Pharmacology Anti-inflammatory Potency Mineralocorticoid Activity Corticosteroid Comparison

Triamcinolone 4 mg Equivalent Dose Differentiates It from Prednisolone 5 mg and Dexamethasone 0.75 mg

The equivalent oral dose of triamcinolone is 4 mg, which is lower than the 5 mg required for prednisolone or prednisone, yet higher than the 0.75 mg needed for dexamethasone or betamethasone . This dose equivalence is critical for clinical conversion and procurement decisions.

Equivalent Dosing Corticosteroid Conversion Clinical Pharmacology Dose Optimization

Triamcinolone Acetonide Nasal Spray Demonstrates Superior Efficacy Over Oral Astemizole in Seasonal Allergic Rhinitis

In a head-to-head clinical trial (n=239), triamcinolone acetonide nasal spray (110 μg per nostril once daily) was more effective than oral astemizole (10 mg once daily) in reducing total nasal symptoms, nasal stuffiness, nasal itching, and sneezing (p ≤ 0.01) in patients with seasonal allergic rhinitis . Triamcinolone acetonide showed continued improvement from week 1 to week 2 during peak pollen counts, whereas astemizole failed to show improvement during the same period .

Allergic Rhinitis Nasal Corticosteroid Comparative Efficacy Clinical Trial

Triamcinolone Acetonide is Non-Inferior to Fluticasone Propionate in Perennial Allergic Rhinitis

A randomized, double-blind, parallel-group, phase III trial (n=260) assessed the non-inferiority of triamcinolone acetonide to fluticasone propionate in persistent perennial allergic rhinitis (PAR). The mean reduction in reflective total nasal symptom score (rTNSS) from baseline to day 28 was -8.2 ± 3.0 for triamcinolone acetonide versus -8.0 ± 2.8 for fluticasone propionate . The mean difference was -0.2 (95% CI -0.89 to 0.54), with the upper confidence limit (0.54) below the non-inferiority margin of 0.8, establishing non-inferiority .

Perennial Allergic Rhinitis Intranasal Corticosteroid Non-inferiority Trial Comparative Efficacy

Triamcinolone Acetonide Aerosol and Fluticasone Propionate Solution Demonstrate Equivalent Efficacy in Spring Allergic Rhinitis

A head-to-head trial (n=233) compared triamcinolone acetonide aerosol spray (110 μg/nostril once daily) with fluticasone propionate aqueous solution (100 μg/nostril once daily) for spring allergic rhinitis. Reductions in Rhinitis Index Score (mean ± SEM) were 4.20 ± 0.21 for triamcinolone and 4.60 ± 0.21 for fluticasone (p = 0.23), indicating no statistically significant difference .

Spring Allergic Rhinitis Nasal Aerosol Comparative Effectiveness Patient Acceptance

Intramuscular Depot Triamcinolone Demonstrates Superior Long-Term Pulmonary Function Over Oral Prednisolone in Severe Asthma

In a double-blind crossover study (n=20) comparing oral prednisolone with intramuscular depot triamcinolone in severe chronic asthma, triamcinolone was significantly more effective than prednisolone at the end of 24-week periods in terms of forced expiratory volume in one second (FEV1) and forced vital capacity (FVC) . However, side effects including menstrual irregularities, muscle pain, and hirsutism were more common with triamcinolone .

Severe Asthma Corticosteroid Depot Pulmonary Function Comparative Efficacy

Evidence-Based Application Scenarios for Triamcinolone (CAS 124-94-7) in Research and Industrial Settings


Pharmacological Research Requiring Selective Glucocorticoid Receptor Activation Without Mineralocorticoid Interference

Triamcinolone's complete lack of mineralocorticoid activity (0 relative to cortisol) makes it an ideal tool compound for in vitro and in vivo studies focused on pure glucocorticoid receptor signaling, eliminating confounding sodium retention and electrolyte imbalance effects that would occur with prednisolone or methylprednisolone. This selectivity is critical for dissecting glucocorticoid-specific pathways in inflammation, immunology, and metabolic disease models.

Clinical Development and Comparative Effectiveness Trials for Allergic Rhinitis Therapies

Triamcinolone acetonide nasal formulations have been rigorously validated as both a superior comparator to oral antihistamines (astemizole, p ≤ 0.01) and a non-inferior comparator to other intranasal corticosteroids (fluticasone propionate) in allergic rhinitis. This dual positioning makes triamcinolone acetonide an optimal active control in clinical trials, enabling robust efficacy benchmarking against both different drug classes and same-class alternatives.

Pharmaceutical Development of Sustained-Release Parenteral Corticosteroid Formulations

The established superior long-term efficacy of intramuscular depot triamcinolone over oral prednisolone in maintaining pulmonary function (FEV1, FVC) in severe asthma provides a strong rationale for developing novel sustained-release triamcinolone formulations. This application scenario is particularly relevant for industrial research aiming to improve patient adherence and outcomes in chronic inflammatory diseases requiring long-term corticosteroid therapy.

Dose Conversion and Formulary Management in Healthcare Systems

The well-characterized equivalent dose of triamcinolone (4 mg) relative to other corticosteroids (prednisolone 5 mg, dexamethasone 0.75 mg) enables precise conversion calculations for clinical switching and formulary substitutions. Procurement and pharmacy teams can utilize these quantitative equivalencies to optimize inventory, manage costs, and ensure therapeutic consistency when transitioning between corticosteroid agents.

Quote Request

Request a Quote for Gfnanzimvaiwhm-mgvprkgpsa-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.